molecular formula C9H11Cl2NO B13455683 (2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol

(2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol

Cat. No.: B13455683
M. Wt: 220.09 g/mol
InChI Key: HAEZGCGMFWHCLN-QMMMGPOBSA-N
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Description

(2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzaldehyde and an appropriate chiral amine.

    Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amino alcohol. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring that reaction conditions are optimized for yield and purity.

    Continuous Flow Processes: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the dichlorophenyl group can result in various substituted derivatives.

Scientific Research Applications

(2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

    Modulating Pathways: Influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol: The enantiomer of the compound, which may have different biological activity.

    2-amino-3-(2,5-dichlorophenyl)propan-1-ol: The racemic mixture containing both enantiomers.

    Other Dichlorophenyl Derivatives: Compounds with similar structures but different substituents on the phenyl ring.

Uniqueness

(2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c10-7-1-2-9(11)6(3-7)4-8(12)5-13/h1-3,8,13H,4-5,12H2/t8-/m0/s1

InChI Key

HAEZGCGMFWHCLN-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)C[C@@H](CO)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(CO)N)Cl

Origin of Product

United States

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